molecular formula C17H21NO3S2 B3009033 5-ethyl-2-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide CAS No. 1203294-38-5

5-ethyl-2-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide

Cat. No.: B3009033
CAS No.: 1203294-38-5
M. Wt: 351.48
InChI Key: BGWCWCDNULWZOH-UHFFFAOYSA-N
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Description

5-ethyl-2-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H21NO3S2 and its molecular weight is 351.48. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s structurally related to methiopropamine , which functions as a norepinephrine-dopamine reuptake inhibitor . Norepinephrine and dopamine are neurotransmitters that play crucial roles in attention, alertness, and mood regulation.

Mode of Action

As a norepinephrine-dopamine reuptake inhibitor, the compound likely interacts with the norepinephrine and dopamine transporters, blocking the reuptake of these neurotransmitters and increasing their concentration in the synaptic cleft . This results in enhanced neurotransmission and prolonged effects of norepinephrine and dopamine.

Biochemical Pathways

The compound likely affects the norepinephrine and dopamine pathways, leading to downstream effects such as increased alertness, attention, and mood elevation . .

Pharmacokinetics

Methiopropamine, a structurally related compound, is metabolized into active thiopropamine, 4-hydroxymethiopropamine, and thiophene s-oxides . These metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver, transforming them into inactive compounds . Thiophene-2-carboxylic acid is the final major metabolic product . It’s very hydrophilic and is excreted in urine . Methiopropamine and especially thiopropamine are also excreted renally, unchanged .

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its role as a norepinephrine-dopamine reuptake inhibitor. By increasing the concentration of these neurotransmitters in the synaptic cleft, the compound could enhance neurotransmission and lead to effects such as increased alertness, attention, and mood elevation .

Properties

IUPAC Name

5-ethyl-2-methoxy-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S2/c1-3-13-6-7-14(21-2)15(11-13)23(19,20)18-12-17(8-9-17)16-5-4-10-22-16/h4-7,10-11,18H,3,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWCWCDNULWZOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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